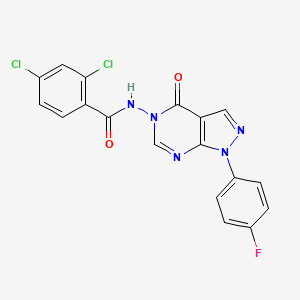

2,4-二氯-N-(1-(4-氟苯基)-4-氧代-1H-吡唑嘧啶-5(4H)-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

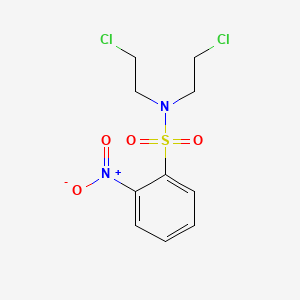

The compound "2,4-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide" is a structurally complex molecule that may be related to the benzamide derivatives discussed in the provided papers. These derivatives are of interest due to their potential biological applications, particularly in the field of medicinal chemistry, where they can bind to nucleotide protein targets . Although the exact compound is not synthesized in the papers provided, similar compounds with potential biological applications have been synthesized and characterized.

Synthesis Analysis

The synthesis of related benzamide derivatives involves multi-step processes. For instance, the synthesis of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides was reported using 4-aminophenazone, a non-steroidal anti-inflammatory drug . Another synthesis process involved a 9-step procedure starting from 2,6-difluorobenzoic acid to create a potential PET agent for imaging B-Raf(V600E) in cancers . These methods indicate the complexity and the meticulous nature of synthesizing such compounds, which would be similar for the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized using various techniques, including X-ray structure characterization. For example, the X-ray structure characterization of two antipyrine derivatives revealed that they crystallize in the monoclinic P21/c space group and their crystal packing is stabilized by a combination of hydrogen bonds and other intermolecular interactions . These findings suggest that a detailed molecular structure analysis of "2,4-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide" would likely reveal a complex network of stabilizing interactions.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives are intricate and require precise conditions. For example, the desmethylation of a reference standard to give a precursor for radiolabeling was achieved in 70% yield . This indicates that the synthesis of similar compounds, including the one , would involve a series of carefully controlled chemical reactions to ensure the desired product is obtained with good yield and purity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The solid-state structures of the synthesized compounds are analyzed through Hirshfeld surface analysis and DFT calculations, revealing that hydrogen bonding interactions are energetically significant. Additionally, the stabilization of these compounds is dominated by electrostatic energy contributions and a combination of π-interactions . These analyses are crucial for understanding the behavior of these compounds in biological systems and could be applied to the compound "2,4-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide" to predict its properties.

科学研究应用

抗癌和抗炎特性

- Rahmouni等人(2016年)进行的一项研究合成了一系列吡唑吡嘧啶衍生物,展示了它们作为抗癌和抗5-脂氧合酶剂的潜力,突出了这些化合物在癌症治疗和炎症管理中的治疗前景(Rahmouni et al., 2016)。

FLT3抑制剂用于牛皮癣治疗

- Li等人(2016年)的研究确定了吡唑吡嘧啶衍生物中的一种有效的FLT3抑制剂,在牛皮癣动物模型中显示出显著效果。这表明其有望成为牛皮癣治疗的新药候选(Li et al., 2016)。

抗禽流感病毒活性

- Hebishy等人(2020年)的研究发现,基于苯甲酰胺的5-氨基吡唑和其衍生物对禽流感H5N1表现出显著的抗病毒活性,表明它们在抗病毒疗法中的潜在用途(Hebishy et al., 2020)。

除草活性

- Luo等人(2017年)合成了吡唑吡嘧啶-4-酮衍生物,对某些植物表现出良好的抑制活性,暗示了它们在除草应用中的实用性(Luo et al., 2017)。

正电子发射断层扫描的肿瘤成像

- Xu等人(2012年)报道了用于肿瘤成像的18F标记的吡唑吡嘧啶衍生物的合成,展示了它们在癌症诊断成像中的潜力(Xu et al., 2012)。

抗氧化特性

- El‐Mekabaty(2015年)合成了含有吡唑吡嘧啶-4-酮基团的杂环化合物,评估其作为抗氧化剂,显示出与抗坏血酸相当的活性(El‐Mekabaty, 2015)。

抗微生物活性

- El-sayed等人(2017年)合成了吡唑吡嘧啶衍生物,对各种细菌和真菌菌株表现出中等至杰出的抗微生物活性,表明它们作为抗微生物剂的潜力(El-sayed et al., 2017)。

BCR-ABL激酶抑制剂用于癌症治疗

- Hu等人(2016年)设计并合成苯甲酰胺衍生物作为BCR-ABL酪氨酸激酶抑制剂,显示出强大的抑制活性和发展成癌症治疗药物的潜力(Hu et al., 2016)。

属性

IUPAC Name |

2,4-dichloro-N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl2FN5O2/c19-10-1-6-13(15(20)7-10)17(27)24-25-9-22-16-14(18(25)28)8-23-26(16)12-4-2-11(21)3-5-12/h1-9H,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTLAOBWNQESKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl2FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

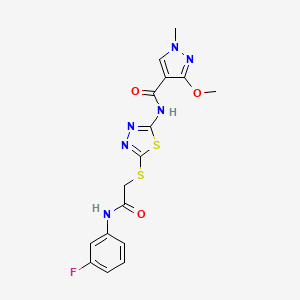

![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2492468.png)

![8-Bromo-1,4-dioxaspiro[4.5]decane](/img/structure/B2492470.png)

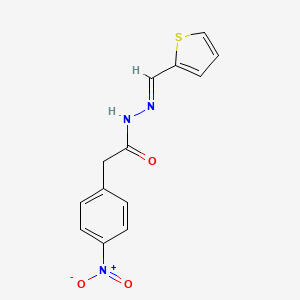

![Methyl 2-[[1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2492474.png)

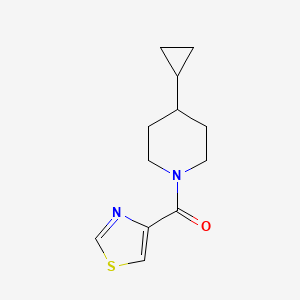

![N-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2492481.png)

![N-(2-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2492482.png)

![N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}(4-methylph enyl)carboxamide](/img/structure/B2492485.png)

![1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole](/img/structure/B2492491.png)